molecular formula C17H18ClN3O5 B2673877 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate CAS No. 1351597-49-3

5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate

Cat. No. B2673877
CAS RN: 1351597-49-3
M. Wt: 379.8
InChI Key: DHGVVAVMINPNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a cyclopropyl group, and a 1,2,4-oxadiazole ring . The presence of these groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a four-membered ring containing one nitrogen atom, would likely impart some strain to the molecule, potentially making it more reactive . The 1,2,4-oxadiazole ring and the cyclopropyl group would also contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The azetidine ring might be susceptible to ring-opening reactions, while the 1,2,4-oxadiazole ring could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-oxadiazole ring and the potential for hydrogen bonding might make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of various oxadiazole derivatives and their potent antimicrobial properties. For instance, Patel and Patel (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones, exhibiting significant antibacterial and antifungal activities, especially compounds with chloro and methoxy groups Patel & Patel, 2011. Desai and Dodiya (2014) further explored the antimicrobial potential of quinoline nucleus-containing oxadiazole and azetidinone derivatives, finding significant correlations in their bioactivity against various microbial strains Desai & Dodiya, 2014.

Anticancer Applications

The exploration into oxadiazoles' anticancer properties has been fruitful. Zhang et al. (2005) discovered a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrating activity against breast and colorectal cancer lines Zhang et al., 2005. Verma et al. (2019) synthesized Schiff base indole derivatives with 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, showing promising anticancer activity, especially against Mycobacterium tuberculosis and various tumor cell lines Verma, Saundane, & Meti, 2019.

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O.C2H2O4/c16-13-4-2-1-3-11(13)7-19-8-12(9-19)15-17-14(18-20-15)10-5-6-10;3-1(4)2(5)6/h1-4,10,12H,5-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGVVAVMINPNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=CC=C4Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate

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